molecular formula C26H27N3O4S2 B2873014 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 897757-70-9

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2873014
CAS RN: 897757-70-9
M. Wt: 509.64
InChI Key: AZUGTZYBNGJZDB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a benzamido group, and a tetrahydrobenzo[b]thiophene group. It also contains a 3,4-dihydroquinolin-1(2H)-yl group, which is a common structure in many bioactive compounds .

Scientific Research Applications

Synthesis of Functionalised 2,3-Dihydroquinolin-4 (1H)-ones

The compound contains a 3,4-dihydroquinolin-1(2H)-yl group. This group is used in the synthesis of functionalised 2,3-dihydroquinolin-4 (1H)-ones. These are created through sequential reactions of 2-alkynylanilines with ketones .

Visible Light-Induced Photocatalyst-Free Aromatic Amidation

The compound’s structure suggests potential for visible light-induced photocatalyst-free aromatic amidation. This process can be used for the synthesis of 3,4-dihydroquinolin-2 (1H)-ones .

Cascade Halosulfonylation of 1,7-Enynes

The sulfonyl group in the compound suggests potential for cascade halosulfonylation of 1,7-enynes. This process can lead to the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2 (1H)-ones .

Medicinal Chemistry

The compound contains a 1,2,3,4-tetrahydroquinoline group, which is of interest in medicinal chemistry .

Synthesis of Highly Substituted Tetrahydroquinolines

The compound’s structure suggests potential for the synthesis of highly substituted tetrahydroquinolines. This can be achieved using ethyl cyanoacetate via aza-Michael–Michael addition .

Control of Neurotransmitter Function

The compound’s 1,2,3,4-tetrahydroquinoline group suggests potential for controlling neurotransmitter function and preventing neurotoxicity related to MAO activity in the brain .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the bioactivity of many 3,4-dihydroquinolin-1(2H)-yl derivatives , it could be of interest in medicinal chemistry.

properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-27-25(31)23-20-9-3-5-11-22(20)34-26(23)28-24(30)18-12-14-19(15-13-18)35(32,33)29-16-6-8-17-7-2-4-10-21(17)29/h2,4,7,10,12-15H,3,5-6,8-9,11,16H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUGTZYBNGJZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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